

Chemical Identity & Structural Characterization

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Compound of Interest

Compound Name: 4-methoxy PV8 (hydrochloride)

Cat. No.: B1162968

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4-methoxy PV8 is a structural analog of PV8 (α -pyrrolidinoheptiophenone), distinguished by the addition of a methoxy group at the para position of the phenyl ring.^{[1][2][3][4]} It belongs to the class of substituted cathinones, specifically the pyrovalerone subclass, which are potent monoamine transporter inhibitors.^{[1][5][6][7]}

Physicochemical Constants

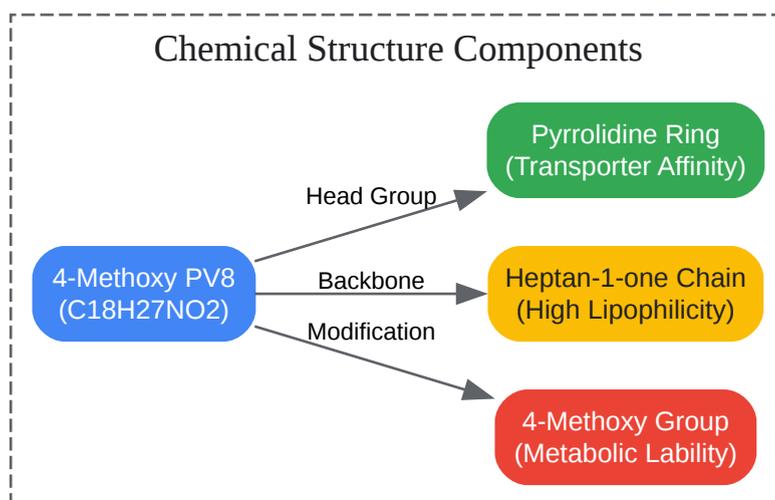
Property	Value	Notes
Common Name	4-methoxy PV8	Synonyms: 4-MeO-PV8, p-MeO-PV8, 4-methoxy- α -PHPP
CAS Number	2749302-60-9	Refers to the Hydrochloride (HCl) salt form
IUPAC Name	1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one	
Molecular Formula	C ₁₈ H ₂₇ NO ₂ [1][4][6][8][9][10] · HCl	Base: C ₁₈ H ₂₇ NO ₂
Formula Weight	325.9 g/mol (HCl salt)	Base MW: 289.41 g/mol
Exact Mass	289.2042 (Base)	Monoisotopic mass for MS identification
Solubility	DMF (~10 mg/mL), DMSO (~10 mg/mL), Ethanol (~25 mg/mL)	Poorly soluble in pure water; requires pH adjustment or cosolvent
UV	225, 291 nm	Characteristic of the methoxy-phenyl chromophore

Structural Analysis (SAR)

The structure of 4-methoxy PV8 contains three distinct pharmacophores:

- **Aromatic Ring:** Substituted with a 4-methoxy group (electron-donating), which typically increases hydrophobicity and alters metabolic stability compared to the unsubstituted phenyl ring of PV8.[1][7]
- **-Keto Moiety:** The defining feature of cathinones.[1][7]
- **Nitrogen-Containing Side Chain:** A pyrrolidine ring attached to an α -carbon bearing a pentyl chain (7-carbon backbone total).[1][7] This long aliphatic chain significantly increases lipophilicity compared to shorter analogs like MDPV or

-PVP.[1][7]



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Figure 1: Structural decomposition of 4-methoxy PV8 highlighting functional groups relevant to analysis and metabolism.[1]

Analytical Protocols

The following protocols are designed for the identification and quantification of 4-methoxy PV8 in biological matrices or seized materials. These methodologies rely on standard forensic instrumentation.[1][7]

Protocol A: GC-MS Qualitative Identification

Objective: To confirm the identity of 4-methoxy PV8 using Electron Ionization (EI) mass spectrometry.

- Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
- Column: HP-5MS UI (30 m × 0.25 mm × 0.25 μm).[1][7]
- Inlet: Split mode (20:1), 280°C.
- Oven Program:

- Hold at 100°C for 1.0 min.
- Ramp 20°C/min to 300°C.
- Hold at 300°C for 15.0 min.
- MS Source: 230°C, 70 eV.[1][7]

Data Interpretation (Fragmentation Pattern): Unlike the molecular ion, the base peak is the most reliable identifier for pyrovalerones.[1][7]

- Base Peak (154): Resulting from the -cleavage of the bond between the carbonyl carbon and the -carbon.[1][7] This fragment corresponds to the iminium ion .[1][7]
 - Note: This peak (154) is shared with PV8.[1][7] It does not distinguish 4-MeO-PV8 from PV8.[1]
- Molecular Ion (289): Weak or absent in EI, but essential for distinguishing from PV8 (MW 259).[1][7]
- Methoxy-Benzoyl Ion (135): .[1][7] This fragment confirms the presence of the methoxy group on the phenyl ring, distinguishing it from PV8 (which would show a benzoyl fragment at 105).[1][7]

Validation Criteria:

- Presence of

154 (Base).[1][7]

- Presence of

135 (Diagnostic).[1][7]

- Retention time shift relative to PV8 (4-MeO-PV8 typically elutes later due to increased MW, though polarity of the methoxy group can influence interaction with non-polar columns).[1]

Protocol B: LC-MS/MS Quantification (MRM)

Objective: High-sensitivity quantification in plasma or urine.[1][7]

- Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+).[1][7]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[1][7]
 - B: Acetonitrile + 0.1% Formic Acid.[1][7]
- Column: C18 Reverse Phase (e.g., Kinetex 2.6 μm , 50 \times 2.1 mm).[1][7]
- Ionization: Electrospray Ionization (ESI) Positive Mode.[1][7]

MRM Transitions: | Precursor Ion (

) | Product Ion (

) | Collision Energy (eV) | Identity | | :--- | :--- | :--- | :--- | | 290.2

| 154.2 | 25 | Quantifier (Iminium ion) | | 290.2

| 135.1 | 35 | Qualifier 1 (Methoxybenzoyl) | | 290.2

| 219.1 | 20 | Qualifier 2 (Loss of pyrrolidine) |[1]

Rationale: The transition 290.2

154.2 is the most sensitive due to the stability of the iminium ion, while 290.2

135.1 provides high specificity for the methoxy analog.[1][7]

Pharmacology & Toxicology

While specific in vivo data for 4-methoxy PV8 is limited, its profile can be extrapolated with high confidence from the structure-activity relationships (SAR) of PV8 and 4-MeO-PVP.[1]

Mechanism of Action

4-methoxy PV8 functions as a monoamine transporter inhibitor.[1][7]

- Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][7]
- Effect: Blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to elevated extracellular concentrations.[1][7]
- Potency Prediction: The addition of a para-methoxy group to

-PVP (yielding 4-MeO-PVP) generally reduces potency at DAT compared to the unsubstituted parent.[1] Similarly, the extension of the aliphatic chain (pentyl in PV8 vs. propyl in

-PVP) increases lipophilicity but often decreases potency slightly due to steric hindrance at the transporter binding site.[1] Therefore, 4-methoxy PV8 is expected to be a potent stimulant, though likely less potent than MDPV or

-PVP.[1]

Metabolic Fate

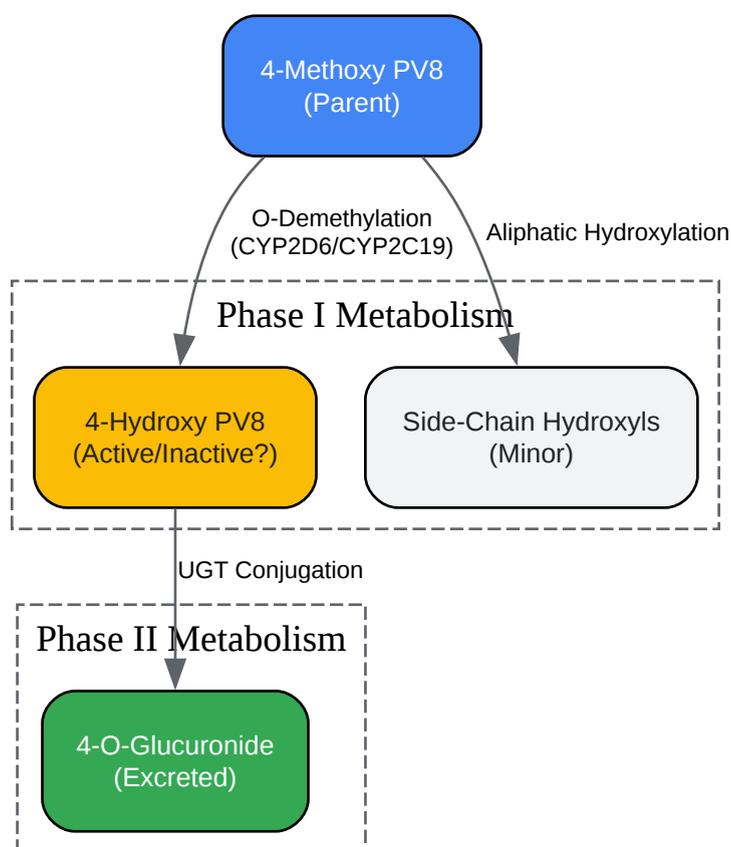
The metabolism of 4-methoxy PV8 is predicted to follow two major Phase I pathways, distinct from PV8 due to the methoxy group.

- O-Demethylation (Major): The methoxy group is highly susceptible to CYP450 enzymes (likely CYP2D6), converting 4-methoxy PV8 to 4-hydroxy PV8.[1] This is a critical step that introduces a handle for Phase II conjugation.[1][7]
- Hydroxylation of the Side Chain: Similar to PV8, the long heptyl chain and the pyrrolidine ring are targets for hydroxylation (

or

-1 oxidation).[1][7]

- Phase II Conjugation: The 4-hydroxy metabolite will rapidly undergo glucuronidation or sulfation).[1][7]



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Figure 2: Predicted metabolic pathway of 4-methoxy PV8.[1] O-demethylation is expected to be the rate-limiting step for clearance.[1]

Safety & Handling

Hazard Classification: As a potent synthetic cathinone, 4-methoxy PV8 should be treated as a hazardous chemical with potential neurotoxic and cardiotoxic effects.[1][7]

- Signal Word: DANGER

- Hazard Statements:
 - H301: Toxic if swallowed.[1][7]
 - H315: Causes skin irritation.[1][7]
 - H335: May cause respiratory irritation.[1][7]
 - H373: May cause damage to organs (Heart, CNS) through prolonged or repeated exposure.[1][7]

Handling Protocol:

- Engineering Controls: All open handling of the solid powder must occur inside a certified chemical fume hood or a powder containment weigh station.[1][7]
- PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.[1][7]
- Decontamination: Surfaces should be cleaned with 10% bleach solution followed by ethanol to degrade and remove residues.[1][7]

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